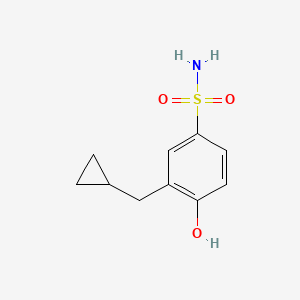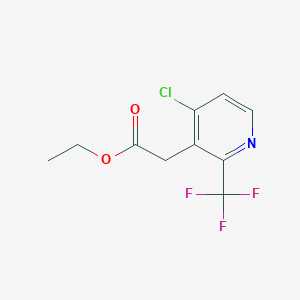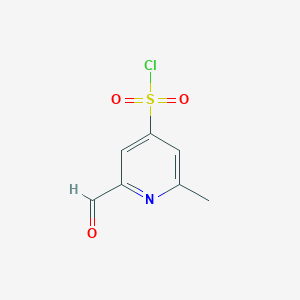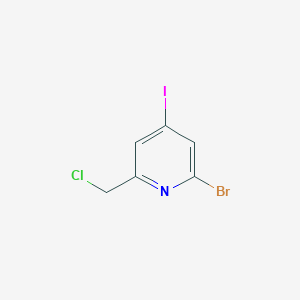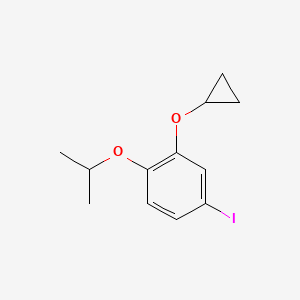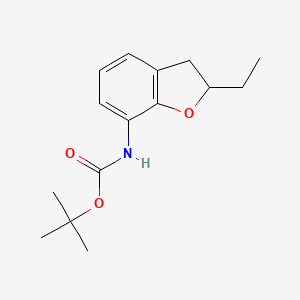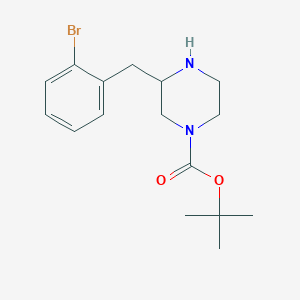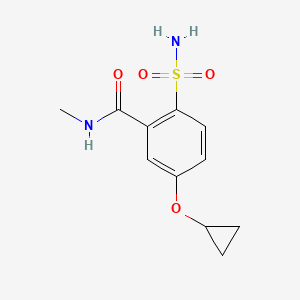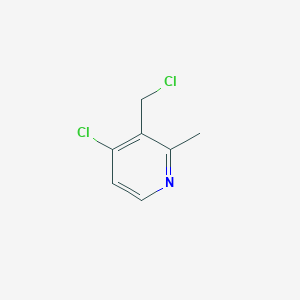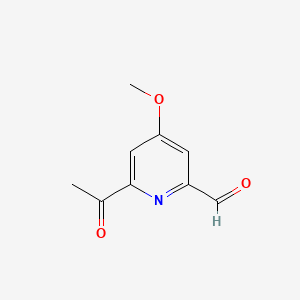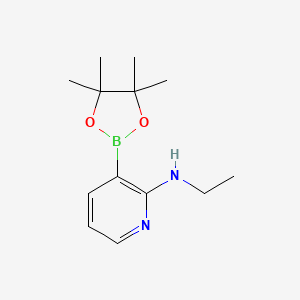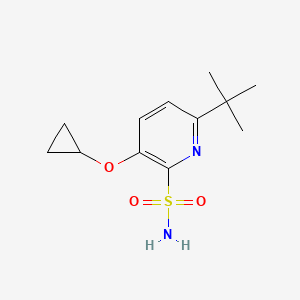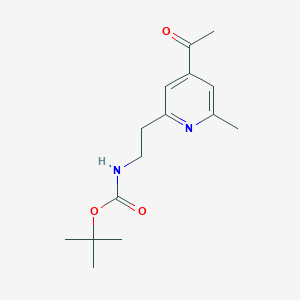
Tert-butyl 2-(4-acetyl-6-methylpyridin-2-YL)ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(4-acetyl-6-methylpyridin-2-yl)ethylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyl group, and a methylpyridinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-acetyl-6-methylpyridin-2-yl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 2-(4-acetyl-6-methylpyridin-2-yl)ethylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(4-acetyl-6-methylpyridin-2-yl)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The acetyl group can be reduced to an alcohol or other reduced forms.
Substitution: The methylpyridinyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(4-acetyl-6-methylpyridin-2-yl)ethylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(4-acetyl-6-methylpyridin-2-yl)ethylcarbamate involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The methylpyridinyl moiety may also interact with aromatic residues in the target proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (4-methylpyridin-2-yl)carbamate: Similar structure but lacks the acetyl group.
Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate: Contains a bromine atom and an oxazole ring, making it structurally distinct.
N-tert-Butyl-3-methylpyridine-2-carboxamide: Similar pyridine core but different functional groups.
Uniqueness
Tert-butyl 2-(4-acetyl-6-methylpyridin-2-yl)ethylcarbamate is unique due to the presence of both the acetyl and methylpyridinyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Propiedades
Número CAS |
1393584-65-0 |
|---|---|
Fórmula molecular |
C15H22N2O3 |
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(4-acetyl-6-methylpyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-10-8-12(11(2)18)9-13(17-10)6-7-16-14(19)20-15(3,4)5/h8-9H,6-7H2,1-5H3,(H,16,19) |
Clave InChI |
XOFHKCISECJTQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)CCNC(=O)OC(C)(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


